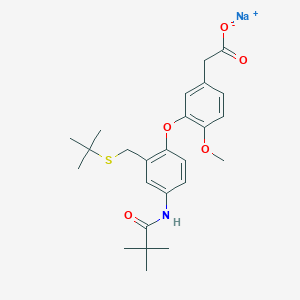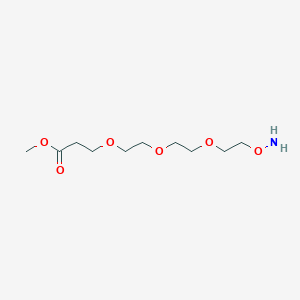
Aminooxy-PEG3-methyl ester
Overview
Description
Aminooxy-PEG3-methyl ester is a polyethylene glycol (PEG) derivative containing an aminooxy group and a methyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The aminooxy group can be used in bioconjugation, reacting with aldehydes to form oxime bonds. If a reductant is used, it will form a hydroxylamine linkage .
Biochemical Analysis
Biochemical Properties
Aminooxy-PEG3-Methyl ester plays a significant role in biochemical reactions, particularly in the process of bioconjugation . The aminooxy group in the compound interacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Cellular Effects
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, which can influence cell function
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in bioconjugation . The aminooxy group in the compound can react with an aldehyde to form an oxime bond . If a reductant is used, it forms a hydroxylamine linkage . This mechanism allows the compound to exert its effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminooxy-PEG3-methyl ester can be synthesized through a series of chemical reactions involving polyethylene glycol and aminooxy compounds. The aminooxy group is introduced through a reaction with an aldehyde or ketone, forming an oxime bond. The methyl ester group is typically introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity PEG linkers and aminooxy compounds. The process includes purification steps to ensure the final product meets the required purity standards. The compound is often produced in reagent grade for research purposes.
Chemical Reactions Analysis
Types of Reactions
Aminooxy-PEG3-methyl ester undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso compounds.
Reduction: The oxime bond formed with aldehydes can be reduced to form hydroxylamine linkages.
Substitution: The aminooxy group can react with various electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxime Bonds: Formed through the reaction with aldehydes.
Hydroxylamine Linkages: Formed through the reduction of oxime bonds.
Substituted Aminooxy Compounds: Formed through substitution reactions.
Scientific Research Applications
Aminooxy-PEG3-methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used in bioconjugation to link biomolecules through oxime bonds.
Biology: Facilitates the study of protein interactions and cellular processes.
Medicine: Employed in drug delivery systems to enhance solubility and stability of therapeutic agents.
Industry: Utilized in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation
Mechanism of Action
The primary mechanism of action of Aminooxy-PEG3-methyl ester involves the formation of oxime bonds with aldehydes. This reaction is highly specific and stable, making it ideal for bioconjugation. The compound can also form hydroxylamine linkages when reduced, providing versatility in chemical modifications .
Comparison with Similar Compounds
Similar Compounds
Aminooxy-PEG3-acid: Contains an aminooxy group and a carboxylic acid group.
Aminooxy-PEG3-alcohol: Contains an aminooxy group and a hydroxyl group.
Aminooxy-PEG3-amine: Contains an aminooxy group and an amine group.
Uniqueness
Aminooxy-PEG3-methyl ester is unique due to its combination of an aminooxy group and a methyl ester group, which provides specific reactivity and solubility properties. This makes it particularly useful in bioconjugation and drug delivery applications .
Properties
IUPAC Name |
methyl 3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO6/c1-13-10(12)2-3-14-4-5-15-6-7-16-8-9-17-11/h2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJYDNKATOCUIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146893 | |
| Record name | Propanoic acid, 3-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2086689-03-2 | |
| Record name | Propanoic acid, 3-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2086689-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


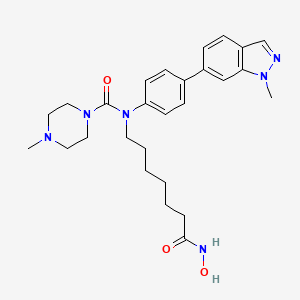
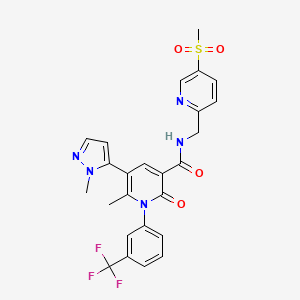
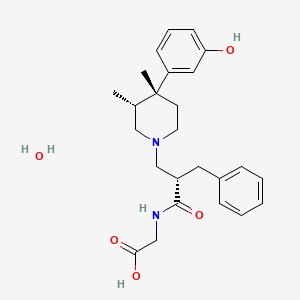

![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)
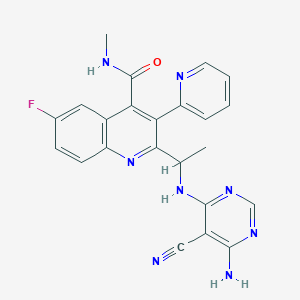
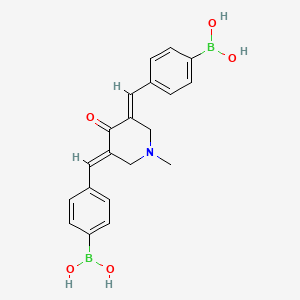
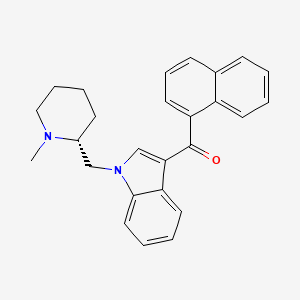
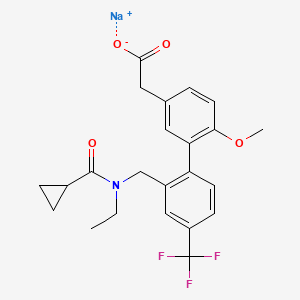
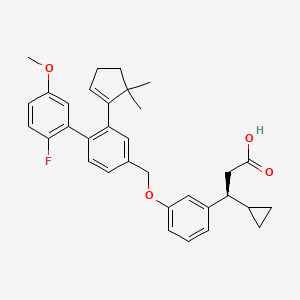
![sodium;2-[5-[2-[[ethyl(phenylmethoxycarbonyl)amino]methyl]-4-(trifluoromethyl)phenyl]pyridin-3-yl]acetate](/img/structure/B605368.png)


